(3-Methoxy-5-methylphenyl)methanamine
Description
(3-Methoxy-5-methylphenyl)methanamine (CAS 1261681-27-9) is an aromatic amine with the molecular formula C₉H₁₃NO (molecular weight: 151.20 g/mol). Its structure consists of a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 5, attached to a methanamine (-CH₂NH₂) moiety.
Properties
IUPAC Name |
(3-methoxy-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONZQGFYUJIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(3-Methoxy-5-methylphenyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism by which (3-Methoxy-5-methylphenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The methoxy and methyl groups can influence the compound's binding affinity and selectivity towards different receptors and enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties and Reactivity
- Lipophilicity : The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound enhances its lipophilicity compared to compounds with electron-withdrawing groups like Cl or CF₃ . However, the cyclohexylmethoxy derivative exhibits higher hydrophobicity due to its bulky substituent.
- Basicity : The methanamine group confers moderate basicity (pKa ~9–10), enabling participation in acid-base reactions. In contrast, hydroxylamine derivatives (e.g., O-(2,4-Dimethoxybenzyl)hydroxylamine ) exhibit altered reactivity due to the -NHOH group.
- Solubility : The trimethoxy derivative has higher water solubility than the target compound due to increased polarity from multiple methoxy groups.
Biological Activity
(3-Methoxy-5-methylphenyl)methanamine, also known as 3-methoxy-5-methylbenzylamine, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties. The compound's molecular formula is C10H15NO, and its CAS number is 1303890-38-1.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological responses.
Biological Activities
Research indicates that this compound exhibits several bioactive properties:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating potential for further investigation into its efficacy against bacteria and fungi.
- Neuroprotective Effects : The compound's structural analogs have been explored for their capacity to inhibit neurodegenerative processes, particularly in relation to amyloid-beta peptide production associated with Alzheimer's disease.
Anticancer Activity
A study conducted by researchers focused on the anticancer properties of this compound. The findings indicated that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
In a series of antimicrobial assays, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 32.0 |
These results suggest that the compound may possess potential as an antimicrobial agent.
Neuroprotective Effects
Research exploring the neuroprotective potential of this compound showed promising results in reducing amyloid-beta plaques in vitro. This study indicated that the compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
